![molecular formula C16H15NO3 B352963 3-[2-(4-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one CAS No. 609335-26-4](/img/structure/B352963.png)
3-[2-(4-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a 4-methylphenoxy group attached to an ethyl chain, which is further connected to the benzoxazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one typically involves the reaction of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with 2-aminophenol in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to yield the desired benzoxazole derivative. The reaction conditions generally involve heating the mixture under reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-[2-(4-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: HNO3 in sulfuric acid for nitration, Cl2 or Br2 in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 3-[2-(4-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer activity, the compound may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological system.
類似化合物との比較
Similar Compounds
- 5-methyl-3-[2-(4-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
3-[2-(4-Methylphenoxy)ethyl]-1,3-benzoxazol-2-one stands out due to its unique combination of a benzoxazole core with a 4-methylphenoxyethyl group. This structural feature imparts specific chemical and biological properties that differentiate it from other benzoxazole derivatives. For instance, the presence of the 4-methylphenoxy group may enhance its lipophilicity and membrane permeability, contributing to its biological activity.
特性
IUPAC Name |
3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12-6-8-13(9-7-12)19-11-10-17-14-4-2-3-5-15(14)20-16(17)18/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHARXGWCRVORMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
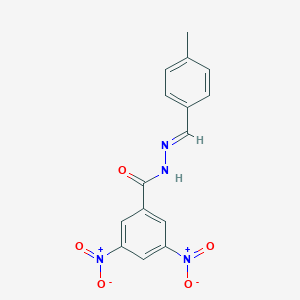
![N-cinnamoyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B352889.png)
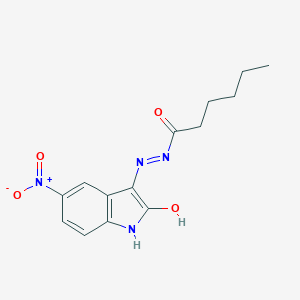

![(2Z)-2-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B352892.png)
![3-Benzyl-5-[(2-methoxyanilino)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B352897.png)
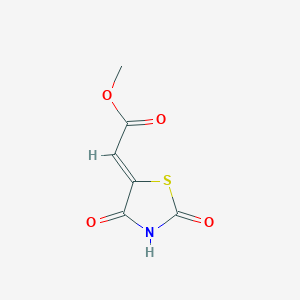
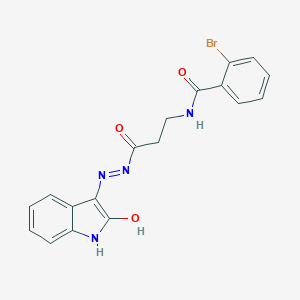
![2-HYDROXY-N'-[(3Z)-2-OXO-1-PENTYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE](/img/structure/B352907.png)
![3-[(5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352911.png)
![[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B352914.png)
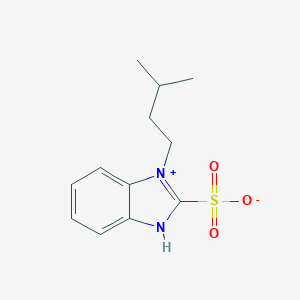
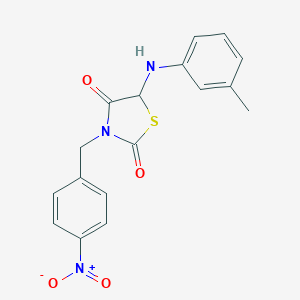
![Methyl 3-({5-[(4-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352919.png)
